molecular formula C10H14N2O6S3 B194963 2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide CAS No. 154127-41-0

2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide

Cat. No. B194963
M. Wt: 354.4 g/mol
InChI Key: VCKBAMGUANTCPO-UHFFFAOYSA-N
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Description

This compound, also known as (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide, has a molecular formula of C10H16N2O6S3 . It has been used as a reactant for the preparation of Brinzolamide , a topical carbonic anhydrase inhibitor.


Synthesis Analysis

The synthesis of this compound involves several steps. The process begins with the reaction of compound (I) with a sulphonating reagent, particularly a sulphite salt, to obtain compound (II). This is followed by the reaction of compound (II) with 3-methoxy amino propane to obtain compound (III). If necessary, the acetyl group of compound (III) can be masked with an acetyl protecting agent or a reducing agent to obtain compound (IV) .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-e][1,2]thiazine ring with a sulfonamide group at the 6-position and a 3-methoxypropyl group at the 2-position . The compound also contains a hydroxy group at the 4-position .


Physical And Chemical Properties Analysis

The compound is a white powder, insoluble in water, very soluble in methanol, and soluble in ethanol . It has a molecular weight of 356.4 g/mol .

Scientific Research Applications

  • Molecular Structure and Gas-Phase Acidity Analysis : A study conducted by Remko (2003) explored the molecular structure and gas-phase acidity of various sulfonamides, including compounds structurally similar to 2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide. This research provides insight into the fundamental properties of these compounds (Remko, 2003).

  • Potential Treatment for Glaucoma : Chen et al. (2000) synthesized novel non-chiral 2H-thieno[3,2-e]- and [2,3-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides, which showed significant efficacy as potential candidates for the treatment of glaucoma. These compounds were found to be potent inhibitors of human carbonic anhydrase II, a key enzyme involved in fluid secretion in the eye (Chen et al., 2000).

  • Membrane-Impermeable Inhibitors of Carbonic Anhydrase : A 2006 study by May et al. investigated thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides with quaternary ammonium moiety. These compounds were found to be potent inhibitors of carbonic anhydrase isozymes and are anticipated to be membrane-impermeable inhibitors due to their permanent cationic charge (May et al., 2006).

  • Homogeneous Catalyst in Organic Synthesis : Khazaei et al. (2015) described the use of a compound structurally similar to 2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide as a highly efficient and homogeneous catalyst in the synthesis of various organic compounds. This application is significant in the context of green chemistry and organic synthesis (Khazaei et al., 2015).

  • Development of New Heterocyclic Ring Systems : Marfat and Chambers (1988) described a novel synthesis of compounds related to 2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide. This research contributes to the development of new heterocyclic ring systems, which are crucial in medicinal chemistry (Marfat & Chambers, 1988).

  • Inhibitory Activity Against MCF-7 Breast Cancer Cells : Shan et al. (2011) synthesized and evaluated a library of benzosultams, including derivatives of 2H-benzo[e][1,2]thiazine 1,1-dioxides, for inhibitory activity against MCF-7 breast cancer cells. This research highlights the potential application of these compounds in cancer treatment (Shan et al., 2011).

  • Synthesis of Novel Biological Active Compounds : Zia-ur-Rehman et al. (2009) synthesized a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides with potential biological activity. This work contributes to the development of new biologically active compounds (Zia-ur-Rehman et al., 2009).

properties

IUPAC Name

2-(3-methoxypropyl)-1,1,4-trioxo-3H-thieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6S3/c1-18-4-2-3-12-6-8(13)7-5-9(20(11,14)15)19-10(7)21(12,16)17/h5H,2-4,6H2,1H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKBAMGUANTCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(=O)C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570260
Record name 2-(3-Methoxypropyl)-1,1,4-trioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide

CAS RN

154127-41-0
Record name 4-Desethylamino 4-oxobrinzolamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Methoxypropyl)-1,1,4-trioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
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Record name 4-DESETHYLAMINO 4-OXOBRINZOLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
Reactant of Route 2
2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
Reactant of Route 3
2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
Reactant of Route 4
2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
Reactant of Route 5
2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide

Citations

For This Compound
1
Citations
T Wroblewski, A Graul, J Castaner - Drugs of the Future, 1998 - access.portico.org
Glaucoma, the leading cause of irreversible blindness in the Western world, is characterized by a progressive damage of the optic nerve fiber associated with a loss of the visual field …
Number of citations: 3 access.portico.org

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